molecular formula C14H13NO3 B1290383 2-Amino-4-(benzyloxy)benzoic acid CAS No. 528872-40-4

2-Amino-4-(benzyloxy)benzoic acid

Cat. No.: B1290383
CAS No.: 528872-40-4
M. Wt: 243.26 g/mol
InChI Key: UMYFFDOJVAUACL-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a benzyloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzyloxy)benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction of the nitro group to an amino group using reducing agents such as tin in hydrochloric acid or iron in acetic acid.

    Hydrolysis: The ester group of the intermediate product is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using hydrogenation in the presence of a catalyst.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

    Oxidation: 2-Carboxy-4-(benzyloxy)benzoic acid.

    Reduction: 2-Alkyl-4-(benzyloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Amino-4-(benzyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: While not a drug itself, derivatives of this compound may exhibit pharmacological properties and are investigated for their potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a benzyloxy group.

    2-Amino-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a benzyloxy group.

Uniqueness: 2-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This group can also be modified to introduce further functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFFDOJVAUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634886
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528872-40-4
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1.87 g (4.98 mmol) of 2-acetylamino-4-benzyloxy-benzoic acid benzyl ester in EtOH (20 ml) was treated with 1N NaOH (20–30 ml) and stirred at 95° C.–130° C. (oil bath temperature) until completion of the reaction according to TLC and NMR analysis (reaction time about 34 h). The reaction mixture was cooled to RT, brought to pH 6 on addition of 1N aqueous HCl, the precipitate that formed was filtered off by suction and dried in a high vacuum to give 1.19 g (91.7%) of the desired 2-amino-4-benzyloxy-benzoic acid as an off-white solid. ISP mass spectrum, m/e: 242.2 (M+1 calculated for C14H13NO3: 242).
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